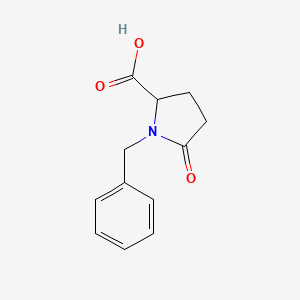

1-Benzyl-5-oxopyrrolidine-2-carboxylic acid

Description

1-Benzyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 It is a derivative of pyrrolidine, featuring a benzyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the pyrrolidine ring

Properties

IUPAC Name |

1-benzyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHLVDJRXGVGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-pyrrolidone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of high-purity starting materials and precise control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of benzyl-5-oxo-2-pyrrolidinecarboxylic acid derivatives.

Reduction: Formation of benzyl-5-hydroxy-2-pyrrolidinecarboxylic acid.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Benzyl-5-oxopyrrolidine-2-carboxylic acid has been explored for several applications:

Medicinal Chemistry

- Neurodegenerative Disorders : The compound is being researched as a potential therapeutic agent for conditions like Alzheimer's disease due to its role as a selective calpain inhibitor. Calpain inhibition is crucial since aberrant activation of calpain has been linked to neurodegeneration .

Organic Synthesis

- Building Block : It serves as an intermediate in the synthesis of more complex molecules. For instance, it can be utilized in the formation of various substituted pyrrolidine derivatives through oxidation and reduction reactions .

Biological Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies have demonstrated structure-dependent anticancer activity, with certain derivatives showing potency comparable to established chemotherapeutics like cisplatin .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid derivatives against A549 cells. The compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay to measure cell viability. Results indicated that specific substitutions on the phenyl ring enhanced cytotoxicity, emphasizing the importance of structural modifications in developing effective anticancer agents .

| Compound Structure | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Derivative A | 20 | A549 | Comparable to cisplatin |

| Derivative B | 50 | A549 | Moderate activity |

Case Study 2: Neuroprotective Effects

In a murine model, treatment with 1-benzyl-5-oxopyrrolidine-2-carboxylic acid showed significant neuroprotective effects by restoring cognitive function in amnestic mice. The study highlighted its potential as a therapeutic agent targeting calpain pathways involved in neurodegeneration .

Mechanism of Action

The mechanism of action of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

- 1-Benzyl-5-oxopyrrolidine-2-carboxamide

- 1-Benzyl-5-oxopyrrolidine-2-carboxylate

- 1-Benzyl-5-oxopyrrolidine-2-carboximidamide

Comparison: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific functional groups and their arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the presence of the carboxylic acid group can influence its solubility and ability to form hydrogen bonds, affecting its interactions with biological targets.

Biological Activity

1-Benzyl-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

1-Benzyl-5-oxopyrrolidine-2-carboxylic acid features a pyrrolidine ring with a benzyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological interactions, making it a valuable scaffold in drug design.

The biological activity of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various molecular targets, including:

- NMDA Receptors : Related compounds have shown neuroprotective effects against NMDA-induced cytotoxicity, suggesting that 1-benzyl-5-oxopyrrolidine-2-carboxylic acid may also interact with NMDA receptors to mitigate neuronal damage .

- Calpain Inhibition : This compound has been investigated as a potential calpain inhibitor, which is relevant in neurodegenerative diseases such as Alzheimer's disease. Inhibiting calpain can prevent aberrant protein degradation associated with these conditions .

Anticancer Activity

Research indicates that derivatives of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid exhibit potent anticancer properties. Notably:

- In Vitro Studies : A549 human lung adenocarcinoma cells were treated with various derivatives, revealing structure-dependent anticancer activity. For instance, compounds with specific substitutions significantly reduced cell viability compared to controls like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Resistance Profiles : Studies have shown that certain derivatives possess activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The minimum inhibitory concentrations (MIC) for some derivatives were comparable to or better than established antibiotics .

Table 1: Summary of Biological Activities

Future Directions

The ongoing research into 1-benzyl-5-oxopyrrolidine-2-carboxylic acid suggests several promising avenues:

- Drug Development : Continued exploration of its derivatives could lead to novel therapeutic agents targeting cancer and resistant infections.

- Mechanistic Studies : Further elucidation of its interactions with NMDA receptors and calpain may enhance understanding of its neuroprotective potential.

- Clinical Trials : As some derivatives progress to clinical evaluation, their efficacy and safety profiles will be critical in determining their therapeutic viability.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step transformations. A common approach includes:

- Oxidation of pyrrolidine precursors using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the oxo group .

- Benzylation via nucleophilic substitution or coupling reactions to introduce the benzyl moiety. For example, benzyl halides can react with pyrrolidine intermediates in the presence of a base .

- Carboxylic acid activation using reagents like thionyl chloride (SOCl₂) for subsequent functionalization .

Table 1: Synthetic Methods and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | 65–78 | |

| Benzylation | Benzyl bromide, K₂CO₃, DMF | 82 | |

| Acid activation | SOCl₂, reflux | 90 |

Q. What spectroscopic techniques are recommended for characterizing 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid?

- NMR spectroscopy : H and C NMR are critical for confirming the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the 5-oxopyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups) .

- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid and lactam groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₃NO₃) .

Q. How should researchers handle stability and storage of this compound?

- Store at 2–8°C in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the lactam ring .

- Avoid prolonged exposure to light, as UV radiation may degrade the benzyl group .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of substituted 5-oxopyrrolidine derivatives?

- Chiral auxiliaries : Use (R)- or (S)-enantiomers of benzyl precursors (e.g., (R)-1-Benzyl-5-oxopyrrolidine-2-carboxylic acid, CAS 38854-94-3) to control stereochemistry .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts during benzylation to enhance enantiomeric excess (ee) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve selectivity by stabilizing transition states .

Q. What computational methods predict the reactivity of 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid in nucleophilic reactions?

- Density Functional Theory (DFT) : Models the electrophilicity of the lactam carbonyl group, predicting reactivity with amines or thiols .

- Molecular docking : Evaluates binding affinity for biological targets (e.g., enzymes), aiding in drug design .

Q. How can conflicting NMR data from different studies be resolved?

- Deuterated solvents : Ensure solvents (e.g., DMSO-d₆ vs. CDCl₃) do not alter chemical shifts .

- Concentration effects : High concentrations may cause aggregation, shifting proton signals. Dilute samples to <10 mM for consistency .

- Dynamic effects : Rotameric equilibria in the benzyl group can split peaks; variable-temperature NMR clarifies this .

Q. Table 2: Discrepancies in NMR Data

| Proton | Reported δ (ppm) | Possible Cause | Resolution |

|---|---|---|---|

| CH₂ (C3) | 2.8 vs. 3.1 | Solvent polarity | Use CDCl₃ |

| Aromatic H | 7.3 vs. 7.1 | Rotameric shifts | VT-NMR at −40°C |

Q. What strategies address low yields in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.